molecular formula C5H10S B6285668 cyclobutylmethanethiol CAS No. 1352077-18-9

cyclobutylmethanethiol

Cat. No.: B6285668
CAS No.: 1352077-18-9
M. Wt: 102.2
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Description

Cyclobutylmethanethiol (C5H10S) is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. Its structure combines a cyclobutane ring with a methanethiol functional group, offering unique properties for molecular design . The cyclobutane ring is valued for its puckered three-dimensional structure, which can be used to introduce conformational restraint in drug candidates, potentially improving target affinity and selectivity by reducing the entropic penalty upon binding . Furthermore, the ring system is increasingly employed as a saturated bioisostere for aromatic rings, which can help reduce molecular planarity, improve aqueous solubility, and enhance metabolic stability . The methanethiol group provides a sulfur-containing moiety that can serve as a building block for more complex molecules or be utilized in chemical synthesis. Researchers are exploring the incorporation of cyclobutane-containing scaffolds like this compound in various therapeutic areas, including the development of anticancer agents and enzyme inhibitors . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

CAS No.

1352077-18-9

Molecular Formula

C5H10S

Molecular Weight

102.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Cyclobutylmethanethiol and Its Derivatives

Novel Synthetic Pathways and Strategies

The construction of cyclobutylmethanethiol (B1646441) and its derivatives can be approached through several synthetic routes, primarily involving the formation of a carbon-sulfur bond at the methyl group attached to the cyclobutane (B1203170) ring.

Regioselective and Chemoselective Syntheses of the Thiol Group

The regioselective introduction of a thiol group is paramount in synthesizing this compound, ensuring the sulfur atom is attached to the methylene (B1212753) unit and not directly to the cyclobutane ring. Chemoselectivity is also crucial, particularly when other reactive functional groups are present in the molecule.

A common and straightforward approach for the synthesis of primary thiols like this compound involves the nucleophilic substitution of a suitable cyclobutylmethyl halide with a sulfur nucleophile. libretexts.orgchemistrysteps.com The use of sodium hydrosulfide (NaSH) in an SN2 reaction with cyclobutylmethyl bromide is a direct method. To circumvent the common side reaction where the initially formed thiol reacts with another molecule of the alkyl halide to form a thioether, an excess of sodium hydrosulfide is often employed. chemistrysteps.com

Alternatively, thiourea can be used as a thiol surrogate to avoid the formation of dialkyl sulfide (B99878) byproducts. libretexts.orgpearson.comyoutube.com In this two-step process, the alkyl halide first reacts with thiourea to form a stable, crystalline alkylisothiouronium salt. This intermediate is then hydrolyzed, typically under basic conditions, to yield the desired thiol. libretexts.orgpearson.com

For more complex derivatives, Michael-type addition reactions offer a powerful tool for the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes. rsc.orgrsc.org While this method typically installs the thiol group directly onto the ring, it highlights a strategy for creating sulfur-containing cyclobutane structures with high stereocontrol.

Another modern approach involves radical-mediated thiol-ene and thiol-yne reactions. researchgate.netacs.orgchemrxiv.orgnih.gov These reactions, often initiated by light or a radical initiator, can proceed with high regioselectivity. For instance, the hydrothiolation of an alkene precursor containing a cyclobutylmethyl group would regioselectively place the thiol at the terminal carbon.

The chemoselectivity of thiol ligations is a significant area of research, particularly in bioconjugation, and these principles can be applied to synthetic chemistry. nih.govmdpi.comsemanticscholar.orgscispace.comresearchgate.net For instance, the reaction of thiols with maleimides is highly selective at a pH range of 6.5–7.5. researchgate.net This high degree of chemoselectivity allows for the modification of molecules containing multiple functional groups.

Method Sulfur Source Precursor Key Features
SN2 SubstitutionSodium Hydrosulfide (NaSH)Cyclobutylmethyl halideDirect, one-step process; requires excess NaSH to minimize thioether formation.
SN2 Substitution with HydrolysisThioureaCyclobutylmethyl halideForms a stable isothiouronium salt intermediate, avoiding thioether byproducts.
Michael AdditionThiolCyclobutene derivativeAllows for high diastereoselectivity and enantioselectivity in forming thio-substituted cyclobutanes. rsc.orgrsc.org
Radical Thiol-Ene ReactionThiolAlkene with cyclobutylmethyl groupHigh regioselectivity for anti-Markovnikov addition.

Stereoselective and Enantioselective Approaches to this compound Analogs

The synthesis of chiral this compound analogs, where stereocenters may exist on the cyclobutane ring or at the thiol-bearing carbon, requires sophisticated stereoselective methods.

The asymmetric synthesis of the cyclobutane motif is a well-established field, with several powerful methodologies available. mdpi.comntu.ac.uknih.gov Catalytic enantioselective [2+2] cycloadditions are a prominent strategy for constructing chiral cyclobutanes from prochiral alkenes. These reactions can be promoted by various catalysts, including those based on transition metals or organocatalysts.

Another approach involves the stereoselective ring contraction of chiral pyrrolidines. ntu.ac.uknih.gov This method allows for the transfer of stereochemical information from the starting five-membered ring to the resulting four-membered ring. Desymmetrization of meso-cyclobutanones via organocatalyzed aldol reactions is another effective strategy for creating chiral, functionalized cyclobutanes. mdpi.com

A highly relevant method for the direct synthesis of enantiopure thio-substituted cyclobutanes is the sulfa-Michael addition to cyclobutenes catalyzed by a chiral cinchona-based squaramide. rsc.orgrsc.org This reaction proceeds with high yield and excellent enantioselectivity, providing a direct route to chiral cyclobutanes bearing a sulfur substituent. rsc.orgrsc.org

Method Starting Materials Key Features
[2+2] CycloadditionAlkenesCan be catalyzed by transition metals or organocatalysts to achieve high enantioselectivity.
Ring ContractionChiral PyrrolidinesStereospecific conversion to cyclobutanes. ntu.ac.uknih.gov
Desymmetrizationmeso-CyclobutanonesOrganocatalyzed aldol reactions can introduce chirality with high control. mdpi.com
Sulfa-Michael AdditionCyclobutenes and ThiolsChiral organocatalyst affords high enantioselectivity in the synthesis of thio-substituted cyclobutanes. rsc.orgrsc.org

When the carbon atom to which the thiol group is attached is a stereocenter, controlling its configuration is crucial. In the synthesis of this compound itself, the thiol is on a primary carbon, so this is not a concern. However, for derivatives where the thiol is on a secondary carbon, stereocontrol becomes important.

If the thiol is introduced via an SN2 reaction on a chiral secondary halide, the reaction will proceed with inversion of configuration at the electrophilic carbon. This is a predictable and reliable way to set the stereochemistry at the thiol-bearing carbon.

Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. While not directly applied to this compound in the literature found, this is a general strategy in asymmetric synthesis.

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-free reactions represent an ideal green synthetic method. nih.gov For instance, a solventless Diels-Alder reaction has been developed for the synthesis of a thiol-reactive sensor. nih.gov While not directly for this compound, it demonstrates the feasibility of solvent-free synthesis for related compounds.

The use of photocatalysis with visible light as a sustainable energy source is another green approach. A photocatalytic oxidative radical addition has been developed for the synthesis of α-keton thiol esters, using oxygen as a green oxidant and ethyl acetate as a green solvent. acs.org

The development of thiol-free reagents for the synthesis of sulfur-containing compounds is another important aspect of green chemistry, as it avoids the use of volatile and malodorous thiols. mdpi.com Xanthates, for example, can be used as odorless and stable thiol surrogates for the synthesis of thioethers. mdpi.com

Green Chemistry Principle Application in Thiol Synthesis
Use of Safer SolventsReactions in deep eutectic solvents or water.
Energy EfficiencyPhotocatalysis using visible light. acs.org
Waste PreventionSolvent-free synthesis. nih.gov
Use of Safer ChemicalsThiol-free reagents like xanthates to avoid malodorous thiols. mdpi.com

Precursor Design and Elaboration for Thiol Functionalization

The efficient synthesis of this compound relies on the availability of suitable precursors that can be readily functionalized with a thiol group. The most logical precursors are cyclobutane methanol and its corresponding halides.

Cyclopropylcarbinol can serve as a starting material for the synthesis of cyclobutyl bromide. google.com The reaction of cyclopropylcarbinol with hydrobromic acid can lead to a mixture of products, including cyclobutyl bromide, through a ring-expansion mechanism. google.com

Once cyclobutylmethyl bromide is obtained, it can be converted to this compound using the methods described in section 2.1.1. Alternatively, cyclobutane methanol can be converted to a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution with a sulfur nucleophile.

The conversion of a carboxylic acid to a thiol is another possibility. Cyclobutanecarboxylic acid could be reduced to cyclobutane methanol, which is then converted to the thiol. Alternatively, more direct, albeit less common, methods for the conversion of carboxylic acids to thiols could be employed.

Synthesis of Cyclobutyl-Containing Precursors

The construction of the cyclobutane ring is a foundational step in the synthesis of this compound. Cyclobutane rings are present in numerous natural products, many of which exhibit significant biological activity nih.gov. However, synthetic drugs rarely feature this moiety, partly due to the challenges in synthesizing structurally complex cyclobutane rings nih.gov.

Common methods for creating the cyclobutane structure include [2+2] cycloaddition reactions. For instance, photosensitized [2+2] cycloadditions can provide straightforward access to complex and densely functionalized cyclobutane scaffolds nih.gov. A diverse range of cyclobutane structures can be produced through the heterodimerization of acyclic enones using visible light and a ruthenium(II) photocatalyst organic-chemistry.org.

Once the cyclobutane ring is formed, it must be functionalized to a suitable precursor for the subsequent thiolation step. A common and effective precursor is a cyclobutylmethyl halide, such as (bromomethyl)cyclobutane or (chloromethyl)cyclobutane. These precursors can be synthesized from cyclobutylmethanol, which in turn can be derived from the reduction of cyclobutanecarboxylic acid or its esters. The conversion of the alcohol to the halide is a standard organic transformation.

Introduction of the Thiol Moiety (–SH)

The introduction of the thiol group (–SH), also known as a mercapto group, is typically achieved via a nucleophilic substitution reaction on a cyclobutylmethyl halide precursor. libretexts.org The high nucleophilicity of sulfur-based reagents makes this a favorable process masterorganicchemistry.comchemistrysteps.com.

One of the most common methods involves the SN2 reaction of the alkyl halide with the hydrosulfide anion (-SH) libretexts.orgyoutube.com. Sodium hydrosulfide (NaSH) is a frequently used reagent for this purpose chemistrysteps.com.

Reaction: (Cyclobutylmethyl)-Br + NaSH → this compound + NaBr

A potential issue with this method is that the newly formed thiol is also a potent nucleophile and can react with another molecule of the alkyl halide to form a sulfide (thioether) as a byproduct libretexts.orgchemistrysteps.com. To minimize this side reaction, a large excess of the hydrosulfide reagent is often used chemistrysteps.com.

An alternative and often cleaner method utilizes thiourea, (NH2)2C=S, as the sulfur nucleophile libretexts.orgchemistrysteps.com. The reaction proceeds in two steps:

The alkyl halide reacts with thiourea to form a stable, crystalline alkylisothiouronium salt libretexts.orgchemistrysteps.comyoutube.com.

This salt is then hydrolyzed, typically with an aqueous base like sodium hydroxide, to yield the desired thiol libretexts.orgyoutube.com.

This method is often preferred as it prevents the formation of sulfide byproducts, leading to higher yields of the pure thiol libretexts.org.

Optimization of Reaction Conditions and Yields

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The process of systematically adjusting parameters like temperature, solvent, and reagent concentration is key to enhancing the efficiency of the synthesis ethz.ch.

Catalyst Selection and Loading

The direct SN2 reaction between an alkyl halide and a sulfur nucleophile like sodium hydrosulfide or thiourea is typically not a catalyzed process. The reaction relies on the intrinsic nucleophilicity of the sulfur reagent and the electrophilicity of the carbon-halide bond.

However, in certain cases, phase-transfer catalysts (PTCs) can be employed. A PTC would be useful if the reaction involves two immiscible phases, such as an aqueous solution of the nucleophile and an organic solution of the alkyl halide. The PTC facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. For the synthesis of this compound, if a homogenous solution can be achieved with a suitable polar aprotic solvent, a catalyst is generally unnecessary. The focus remains on optimizing other parameters like solvent and temperature rather than on catalyst selection.

Reaction Kinetics and Process Efficiency

The primary reaction for introducing the thiol moiety, the SN2 reaction, follows second-order kinetics. The rate of the reaction is proportional to the concentration of both the alkyl halide and the nucleophile.

Rate = k[(Cyclobutylmethyl)-X][Nu-]

Where:

k = rate constant

[(Cyclobutylmethyl)-X] = concentration of the cyclobutylmethyl halide

[Nu-] = concentration of the nucleophile (e.g., -SH)

To enhance process efficiency, reaction conditions are manipulated to maximize the rate of this desired reaction while minimizing competing pathways.

Leaving Group: The choice of halide in the precursor also affects the reaction rate. The C-I bond is weaker than the C-Br bond, which is weaker than the C-Cl bond. Therefore, the reaction rate follows the trend: R-I > R-Br > R-Cl. Using (iodomethyl)cyclobutane would result in the fastest reaction, but (bromomethyl)cyclobutane often provides a good balance of reactivity and stability of the starting material.

By carefully selecting the precursor, nucleophile, and solvent, and by controlling the temperature and reactant ratios, the synthesis of this compound can be optimized for high yield and efficiency.

Chemical Reactivity and Mechanistic Investigations of Cyclobutylmethanethiol

Exploration of Thiol-Specific Transformations

The chemistry of cyclobutylmethanethiol (B1646441) is largely dictated by the versatile reactivity of the thiol functional group. This section delves into the principal transformations that the thiol moiety can undergo.

Oxidation Pathways and Mechanisms to Disulfides, Sulfoxides, and Sulfones

The oxidation of thiols is a fundamental process that can yield a variety of sulfur-containing compounds depending on the oxidant and reaction conditions. For this compound, these oxidation reactions are initiated at the sulfur atom.

Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can facilitate the conversion of this compound to its corresponding disulfide, bis(cyclobutylmethyl) disulfide. This reaction typically proceeds through a thiolate anion intermediate, which acts as a nucleophile. The mechanism involves the formation of a sulfenyl iodide intermediate when iodine is used, which is then attacked by another thiolate molecule to form the disulfide bond.

Further oxidation of the disulfide or direct oxidation of the thiol with stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or ozone (O₃), can lead to the formation of sulfoxides and ultimately sulfones. The oxidation of the corresponding thioether (cyclobutylmethyl sulfide) would proceed through a sulfoxide intermediate, which can be further oxidized to a sulfone. It is important to note that sulfur can exceed an octet of electrons, allowing for these higher oxidation states.

ReactantOxidizing AgentProduct
This compoundMild (e.g., I₂, H₂O₂)Bis(cyclobutylmethyl) disulfide
This compoundStrong (e.g., m-CPBA, O₃)Cyclobutylmethanesulfinic acid, Cyclobutylmethanesulfonic acid
Bis(cyclobutylmethyl) disulfideStrong (e.g., peroxy acids)Thiosulfinate, Thiosulfonate
Cyclobutylmethyl sulfide (B99878)Peroxy acidsCyclobutylmethyl sulfoxide, Cyclobutylmethyl sulfone

Nucleophilic Reactions of the Thiol Group

The thiol group of this compound is nucleophilic, readily participating in reactions with various electrophiles. This nucleophilicity is a key aspect of its chemical character.

Thioether Formation

This compound can be converted to thioethers through nucleophilic substitution reactions. In the presence of a base, the thiol is deprotonated to form the more nucleophilic thiolate anion. This thiolate can then react with alkyl halides in an S(_N)2 reaction to yield a thioether, also known as a sulfide. For instance, the reaction of cyclobutylmethanethiolate with methyl iodide would produce cyclobutylmethyl methyl sulfide. Thiolates are generally excellent nucleophiles for S(_N)2 reactions, even with secondary alkyl halides, as their lower basicity compared to alkoxides minimizes competing elimination reactions. nih.gov

Thioacetal/Thioketal Formation

Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively. This reaction is analogous to the formation of acetals and ketals from alcohols. The reaction of this compound with an aldehyde, typically in the presence of an acid catalyst, would proceed through a hemithioacetal intermediate to form a dithioacetal. These thioacetals are valuable in organic synthesis, for example, as protecting groups for carbonyls or in umpolung chemistry.

Electrophilic Reactions Involving the Thiol Group

While less common than its nucleophilic reactions, the sulfur atom in this compound can also exhibit electrophilic character. When converted to a sulfenyl halide (e.g., by reaction with a halogen), the sulfur atom becomes susceptible to attack by nucleophiles. For instance, cyclobutylmethanesulfenyl chloride could react with a nucleophile like an amine or another thiol.

Role of the Cyclobutyl Ring in Reaction Kinetics and Selectivity

The cyclobutyl ring in this compound is not merely a passive spectator; its structural features can influence the reactivity of the thiol group. The cyclobutane (B1203170) ring possesses significant ring strain due to deviations from the ideal tetrahedral bond angle. This strain can affect the stability of transition states and intermediates, thereby influencing reaction rates.

The C-C bonds within the cyclobutane ring have a slightly increased p-character, which can have subtle electronic effects on the adjacent methylene (B1212753) and thiol groups. researchgate.net However, the reactivity of cyclobutanes tends to be more similar to that of more flexible, larger cycloalkanes rather than the highly strained and reactive cyclopropanes. researchgate.net

Further detailed kinetic and computational studies specifically on this compound would be necessary to fully elucidate the quantitative impact of the cyclobutyl ring on its chemical reactivity and mechanistic pathways.

Angle Strain and Torsional Strain Effects on Reactivity

The cyclobutane ring in this compound is characterized by significant ring strain, which is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org Angle strain arises because the C-C-C bond angles in the four-membered ring are forced to be approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orgyoutube.com This deviation leads to less effective orbital overlap, weakening the C-C bonds and increasing the molecule's potential energy, which in turn enhances its reactivity compared to acyclic or less strained cyclic analogues. quora.commasterorganicchemistry.com

To alleviate some of the strain, cyclobutane and its derivatives are not perfectly planar but adopt a puckered or "butterfly" conformation. libretexts.org This puckering slightly decreases the angle strain but, more importantly, reduces the torsional strain that would arise from all hydrogen atoms on adjacent carbons being fully eclipsed in a planar structure. libretexts.orgyoutube.com Despite this, considerable torsional strain remains. The increased internal energy due to this combined ring strain makes the cyclobutyl ring susceptible to ring-opening reactions, as these reactions relieve the strain and are therefore thermodynamically favorable. youtube.com For this compound, reactions that involve the cleavage of the cyclobutane ring would be expected to be a dominant pathway.

Table 1: Comparison of Strain Energies in Small Cycloalkanes

Cycloalkane Ring Size Total Strain Energy (kcal/mol) Source of Strain
Cyclopropane 3 27.6 Angle, Torsional
Cyclobutane 4 26.3 Angle, Torsional
Cyclopentane 5 6.3 Torsional
Cyclohexane 6 ~0 Minimal

This table presents generalized data for the parent cycloalkanes to illustrate the high strain energy associated with the cyclobutane ring.

Stereoelectronic Control of Reaction Pathways

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the outcome of a reaction, are crucial for understanding the reactivity of any molecule. wikipedia.org These effects dictate the geometric requirements for orbital overlap between reactants in a transition state. wikipedia.org For this compound, the orientation of the thiol group relative to the cyclobutane ring can influence reaction pathways. For instance, the interaction between the non-bonding lone pairs on the sulfur atom and the antibonding (σ*) orbitals of the C-C bonds within the strained ring could play a significant role.

Stabilizing hyperconjugative interactions can occur when a donor orbital (like a lone pair) is properly aligned with an acceptor orbital (like an antibonding orbital). wikipedia.org The specific puckered conformation of the cyclobutyl ring in this compound would determine the dihedral angles between these orbitals, thereby favoring certain reaction geometries over others. Reactions at the sulfur atom or the adjacent methylene group could be influenced by these through-bond or through-space orbital interactions, leading to specific stereochemical outcomes. However, without specific experimental data for this compound, any discussion remains theoretical.

Catalytic and Organocatalytic Transformations Involving this compound

While there is a vast body of research on catalytic and organocatalytic reactions, specific studies involving this compound as a substrate are not readily found in the literature. mdpi.commdpi.comorganic-chemistry.org In principle, the thiol group of this compound could participate in numerous catalytic transformations. Thiols are known to undergo reactions such as thiol-ene additions, Michael additions, and various coupling reactions, often facilitated by metal or organocatalysts.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, could potentially be applied to this compound. mdpi.commdpi.com For example, amine or phosphine-based catalysts could activate substrates to react with the thiol group. Given the unique steric and electronic properties conferred by the cyclobutyl moiety, such reactions might exhibit interesting selectivity, but this remains an area for future research.

Mechanistic Elucidation through Advanced Kinetic and Isotopic Studies

The elucidation of reaction mechanisms relies heavily on advanced techniques such as kinetic analysis and isotopic labeling. wikipedia.orgnih.gov Kinetic studies, which measure reaction rates under varying conditions, can provide information about the composition of the transition state and the rate-determining step of a reaction. For reactions involving this compound, kinetic analysis could quantify the energetic impact of ring strain on reaction barriers.

Isotopic labeling is a powerful tool used to track the fate of specific atoms throughout a chemical transformation. wikipedia.orgnih.gov By replacing a specific atom in this compound (e.g., hydrogen with deuterium, or carbon-12 with carbon-13), one can follow its path and gain unambiguous evidence for proposed mechanistic steps. wikipedia.orgnih.gov For example, deuterium labeling could help determine whether a particular C-H bond is broken in the rate-determining step of a reaction (a kinetic isotope effect). Such studies would be invaluable for understanding the detailed mechanisms of reactions involving this compound, but published research applying these techniques to this specific compound is not currently available.

Theoretical and Computational Chemistry Studies on Cyclobutylmethanethiol

Conformational Analysis of the Cyclobutyl Ring and Thiol Group

A complete conformational analysis of cyclobutylmethanethiol (B1646441) would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Influence of Substituents on Conformational Preferences and Dynamics

The methylthiol group (-CH₂SH) acts as a substituent on the cyclobutane (B1203170) ring. In substituted cyclohexanes, for instance, bulky substituents preferentially occupy the equatorial position to minimize steric interactions. libretexts.org A similar principle would likely apply to this compound, but the energetic cost of placing the methylthiol group in an axial versus an equatorial-like position has not been calculated. The dynamic interplay between the ring's puckering and the rotation of the substituent is a complex phenomenon that requires specific computational modeling.

Ring Pucker and Inversion Barriers in the Cyclobutyl Moiety

Cyclobutane itself undergoes a rapid ring-puckering inversion. The barrier to this inversion is a key characteristic of the cyclobutyl moiety. The presence of the methylthiol substituent would be expected to influence this barrier, potentially creating a preference for one puckered conformation over another. However, no experimental or computational studies have determined the puckering angle or the inversion barrier specifically for this compound. Electron diffraction studies on cyclobutane have shown an average dihedral angle of 20°, but this value would be altered by substitution. caltech.edu

Electronic Structure and Bonding Analysis

Understanding the electronic structure provides insight into a molecule's reactivity, polarity, and spectroscopic properties. Quantum chemical calculations are essential for this purpose.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, are used to determine the shapes and energies of molecular orbitals (e.g., HOMO and LUMO). wavefun.comnih.gov For this compound, these calculations would reveal how the orbitals of the cyclobutane ring and the thiol group combine. This information is fundamental to predicting the molecule's behavior in chemical reactions. Unfortunately, no such calculations for this compound have been published.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule determines its polarity and how it interacts with other molecules. Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or calculations of the electrostatic potential (ESP) surface are used to visualize charge distribution. science.gov These analyses would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. For instance, the sulfur atom in the thiol group is expected to be a region of high electron density. However, specific values for partial atomic charges and detailed ESP maps for this molecule are not available in the literature.

Reaction Pathway Modeling and Transition State Characterization

The elucidation of reaction mechanisms and the characterization of transition states are fundamental to understanding the reactivity of a chemical species. For this compound, computational chemistry provides powerful tools to model reaction pathways and analyze the fleeting geometries of transition states.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust method for investigating the mechanisms of reactions involving thiols. While specific DFT studies on this compound are not prevalent in the literature, the principles of applying DFT to similar thiol-containing molecules can be extrapolated. DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying intermediates, and determining the structures of transition states. For instance, in reactions such as thiol-ene additions or oxidation of the thiol group, DFT can be employed to model the stepwise or concerted nature of the mechanism.

A typical DFT study would involve the selection of an appropriate functional and basis set to accurately describe the electronic structure of this compound and its reaction partners. Popular functionals for such investigations include B3LYP, M06-2X, and ωB97X-D, often paired with basis sets like 6-31G(d,p) or larger, such as the correlation-consistent basis sets (cc-pVTZ). The inclusion of solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), is crucial for reactions occurring in solution.

Table 1: Representative Functionals and Basis Sets in DFT Studies of Thiols

FunctionalBasis SetCommon Application
B3LYP6-31G(d,p)General-purpose geometry optimizations and frequency calculations.
M06-2X6-311++G(d,p)Improved accuracy for non-covalent interactions and thermochemistry.
ωB97X-Daug-cc-pVTZLong-range corrected functional, suitable for charge-transfer excitations.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction kinetics. Furthermore, analysis of the molecular orbitals and electron density at the transition state can provide insights into the nature of bond formation and cleavage.

Ab Initio Calculations of Energetic Profiles

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for calculating the energetic profiles of reactions involving this compound. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for accuracy, albeit at a greater computational expense.

These high-level calculations are often used to benchmark the results obtained from more computationally efficient DFT methods. For a molecule like this compound, ab initio calculations can provide highly accurate reaction enthalpies and activation barriers. The process involves geometry optimization of all stationary points on the potential energy surface, followed by single-point energy calculations at a higher level of theory to refine the energetic profile.

Table 2: Comparison of Computational Methods for Energetic Profile Calculations

MethodLevel of TheoryComputational CostAccuracy
DFT (e.g., B3LYP)Approximates the exchange-correlation functionalModerateGood for many systems
MP2Second-order Møller-Plesset perturbation theoryHighGood, includes electron correlation
CCSD(T)Coupled cluster with single, double, and perturbative triple excitationsVery HighExcellent ("gold standard")

The energetic profiles generated from these calculations are crucial for predicting the feasibility and spontaneity of a reaction under given conditions. They can also reveal the presence of multiple competing reaction pathways and help in identifying the most favorable one.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. This synergy between theory and experiment is essential for the structural elucidation and characterization of compounds like this compound.

Predicted spectroscopic parameters can aid in the interpretation of experimental spectra and can also be used to confirm the identity of a newly synthesized compound. The most commonly calculated spectroscopic data are NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are then compared to a reference compound, such as tetramethylsilane (TMS), to obtain values that can be directly compared with experimental spectra.

Similarly, the vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the vibrational modes of the molecule and can be compared with experimental IR and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 3: Computationally Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic ParameterComputational MethodPredicted ValueHypothetical Experimental Value
¹H NMR (SH proton)GIAO-B3LYP/6-311+G(2d,p)1.2 - 1.5 ppm~1.3 ppm
¹³C NMR (C attached to S)GIAO-B3LYP/6-311+G(2d,p)25 - 30 ppm~28 ppm
IR (S-H stretch)B3LYP/6-311+G(2d,p)~2550 cm⁻¹ (scaled)~2560 cm⁻¹

The validation of predicted spectroscopic parameters with experimental data provides a high degree of confidence in the computed molecular structure and electronic properties of this compound. Any discrepancies between the theoretical and experimental data can point to interesting molecular features or the need for a higher level of computational theory.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclobutylmethanethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy serves as a cornerstone for the structural elucidation of cyclobutylmethanethiol (B1646441), offering detailed insights into the proton and carbon framework of the molecule.

While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR experiments are crucial for resolving signal overlap and establishing complex correlations within the molecule. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the methylene (B1212753) protons (-CH₂SH) and the methine proton on the cyclobutyl ring. Additionally, intricate cross-peaks would map the coupling network among the protons within the cyclobutyl ring itself, helping to trace the carbon skeleton's proton arrangement.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C. sdsu.eduyoutube.com This technique is instrumental in assigning each carbon atom by linking it to its attached proton(s). For this compound, this would create a direct map of each H-C single bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds (²JCH and ³JCH). youtube.comresearchgate.net This is vital for piecing together the molecular structure by connecting fragments. Key HMBC correlations for this compound would include cross-peaks between the methylene protons and the quaternary and methine carbons of the cyclobutyl ring, as well as correlations from the ring protons to the methylene carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This through-space correlation technique is essential for determining stereochemistry and conformational preferences. NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. wikipedia.org In this compound, NOESY data can elucidate the spatial relationship between the methanethiol (B179389) substituent and the protons on the puckered cyclobutyl ring, providing insight into the molecule's preferred three-dimensional structure.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating Protons (¹H)Correlating Nuclei (¹H or ¹³C)Information Gained
COSY-CH₂-SH-CH-(Ring)³JHH coupling confirms adjacency.
-CH-(Ring)-CH₂-(Ring)Shows proton connectivity within the cyclobutyl ring.
HSQC-CH₂-SH-CH₂-(C)Direct one-bond H-C connectivity.
-CH-(Ring)-CH-(C, Ring)Direct one-bond H-C connectivity.
HMBC-CH₂-SH-CH-(C, Ring)²JCH and ³JCH long-range connectivity.
-SH-CH₂-(C)²JCH coupling through sulfur.
NOESY-CH₂-SHAxial/Equatorial Ring ProtonsThrough-space proximity, revealing conformational details.

Cyclobutyl rings are not planar and undergo a dynamic process known as ring-puckering. Dynamic NMR studies, which involve recording spectra at variable temperatures, can provide quantitative information about the energetics of this process. utoronto.canih.gov At low temperatures, the interconversion between different puckered conformations may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature is increased, the rate of this conformational exchange increases, leading to the broadening of signals and their eventual coalescence into time-averaged peaks. researchgate.net Analyzing the spectra at different temperatures allows for the calculation of the activation energy barrier for the ring-puckering process, offering deep insight into the molecule's flexibility and conformational landscape.

Direct observation of the sulfur atom is possible through ³³S NMR spectroscopy. However, this technique faces significant challenges due to the properties of the ³³S nucleus: it has a low natural abundance (0.76%), a low gyromagnetic ratio, and is a quadrupolar nucleus (I = 3/2). mdpi.comhuji.ac.il These factors result in low sensitivity and typically very broad resonance signals, often spanning several kilohertz. northwestern.edu For thiols like this compound, the ³³S chemical shift is expected to appear in the characteristic range for this functional group. Despite the broad lines, ³³S NMR can serve as a definitive confirmation of the presence of the sulfur-containing moiety in the molecule.

Table 2: Properties of the ³³S Nucleus for NMR Spectroscopy northwestern.edupascal-man.com

PropertyValue
Nuclear Spin (I)3/2
Natural Abundance0.76%
Relative Sensitivity (vs. ¹H)1.72 × 10⁻⁵
Quadrupole Moment (10⁻²⁸ m²)-0.0678
Typical Chemical Shift Range (Thiols)-458 to -332 ppm mdpi.com

Mass Spectrometry (MS) Fragmentation Pathways and Mechanistic Insights

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. sfrbm.org

High-resolution mass spectrometry (HRMS), often performed using techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with sub-ppm accuracy). nih.govresearcher.life This precision allows for the unambiguous determination of a molecule's elemental composition. scispace.com For this compound (C₅H₁₀S), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing definitive confirmation of its chemical formula. youtube.com

Table 3: Exact Mass Determination by HRMS

Molecular FormulaNominal MassCalculated Monoisotopic Mass
C₅H₁₀S (this compound)102102.05032
C₆H₁₄O102102.10447
C₇H₁₈102102.14085
C₄H₆N₂O102102.04801

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, M⁺•), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. nih.govyoutube.com This process provides detailed structural information by revealing characteristic bond cleavages. gre.ac.uk The fragmentation of this compound is expected to be governed by several key pathways:

Alpha-Cleavage: This is a dominant fragmentation pathway for thiols and sulfides, involving the cleavage of the bond alpha to the sulfur atom. youtube.commiamioh.edu For this compound, this would involve the cleavage of the bond between the cyclobutyl ring and the methylene group, leading to the loss of a cyclobutyl radical (•C₄H₇) and the formation of a stable, resonance-stabilized [CH₂SH]⁺ ion.

Ring Fragmentation: Cyclic alkanes often undergo fragmentation through the loss of stable neutral molecules like ethene (C₂H₄). cas.cnwhitman.edu The molecular ion of this compound could therefore eject an ethene molecule, leading to a characteristic fragment ion.

Loss of H₂S: The elimination of a hydrogen sulfide (B99878) molecule (H₂S) from the molecular ion is another plausible fragmentation pathway for thiols.

The analysis of these fragmentation patterns in the tandem mass spectrum allows for the reconstruction of the molecular structure and confirms the identity of this compound. whitman.edu

Table 4: Predicted MS/MS Fragmentation Pathways for this compound (M⁺• = 102.05)

m/z of Fragment IonProposed FormulaNeutral LossProposed Fragmentation Mechanism
74.02[C₃H₆S]⁺•C₂H₄ (28.03)Ring fragmentation (Loss of ethene)
69.07[C₅H₉]⁺•SH (32.97)Cleavage of C-S bond
68.02[C₅H₈]⁺•H₂S (34.00)Elimination of hydrogen sulfide
47.00[CH₃S]⁺•C₄H₇ (55.05)Alpha-cleavage with rearrangement
45.99[CH₂SH]⁺•C₄H₇ (55.05)Alpha-cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed analysis of molecular structures. By probing the vibrational modes of a molecule, these methods provide a unique "fingerprint" that can be used for functional group identification and for analyzing the conformational and electronic environment of the molecule. In the context of this compound, these techniques are particularly insightful for characterizing the thiol moiety and understanding the inherent strain of the cyclobutane (B1203170) ring.

Analysis of C-S and S-H Vibrations

The C-S stretching vibration is generally found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. Due to its relatively weak dipole moment change, the C-S stretching band is often weak in the IR spectrum but can be more prominent in the Raman spectrum. The precise frequency of the C-S stretch in this compound would be influenced by the conformation of the molecule and the coupling with other vibrational modes.

A hypothetical table of characteristic vibrational frequencies for this compound is presented below. It is important to note that these are expected ranges and the actual experimental values would provide precise information about the molecule's structure.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
S-H Stretch2550 - 2600Weak to MediumMedium
C-H Stretch (Cyclobutane)2850 - 3000StrongStrong
CH₂ Scissoring1440 - 1470MediumMedium
C-S Stretch600 - 800WeakMedium to Strong
Ring Puckering (Cyclobutane)Low FrequencyWeakWeak

Correlation of Vibrational Frequencies with Cyclobutane Ring Strain

The cyclobutane ring is characterized by significant ring strain due to the deviation of its internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. This strain energy influences the vibrational frequencies of the ring. For instance, the C-H stretching and ring breathing modes of the cyclobutane ring in this compound are expected to be at higher frequencies compared to those in an unstrained acyclic alkane.

The ring puckering vibration of the cyclobutane ring is a low-frequency mode that is particularly sensitive to the ring strain and substitution pattern. The frequency of this mode, often observed in the far-IR or Raman spectrum, can provide quantitative information about the barrier to planarity and the degree of puckering in the ring. A higher puckering frequency would generally indicate a more rigid and strained ring system.

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To apply this technique to this compound, which is likely a liquid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved, for example, by forming a metal thiolate complex or a derivative with a heavy atom that facilitates crystallization.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A successful X-ray crystal structure determination of a this compound derivative would provide precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data would offer a detailed picture of the molecular geometry, including the conformation of the cyclobutane ring (puckered or planar) and the orientation of the methanethiol substituent.

The following table presents hypothetical, yet plausible, structural parameters that could be obtained from an X-ray crystallographic analysis of a this compound derivative.

Parameter Expected Value
C-C Bond Length (ring)~1.55 Å
C-S Bond Length~1.82 Å
S-H Bond Length~1.34 Å
C-C-C Bond Angle (ring)~88°
C-S-H Bond Angle~96°
Ring Puckering Dihedral AngleVariable, depending on conformation

Analysis of Intermolecular Interactions in the Solid State

Beyond the intramolecular details, X-ray crystallography reveals how molecules pack together in the crystal lattice. This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the substance. For a this compound derivative, one could expect to observe various types of non-covalent interactions, such as van der Waals forces. If the crystalline derivative contains suitable functional groups, hydrogen bonding (e.g., S-H···O or S-H···N) or even weaker C-H···S interactions could play a significant role in the crystal packing. The study of these interactions provides insights into the supramolecular chemistry of the compound.

Synthetic Applications and Derivatization of Cyclobutylmethanethiol

Cyclobutylmethanethiol (B1646441) as a Chiral or Achiral Building Block in Complex Molecule Synthesis

The utility of this compound in the synthesis of intricate molecules stems from the distinct reactivity of its constituent parts. The thiol group serves as a nucleophile and a precursor to various sulfur-containing functionalities, while the cyclobutane (B1203170) moiety can participate in ring-opening or ring-expansion reactions, providing a pathway to larger and more complex carbocyclic frameworks. Although specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis suggest its potential in this capacity. sigmaaldrich.comwikipedia.orgtcichemicals.com

While direct applications of this compound in the synthesis of bridged or fused ring systems are not prominently reported, the inherent strain of the cyclobutane ring makes it an attractive precursor for such transformations. Ring-opening or rearrangement reactions, often catalyzed by transition metals, can be envisioned to convert the cyclobutane core into larger, more complex cyclic systems. For instance, intramolecular cyclization strategies involving the thiol group or its derivatives could lead to the formation of sulfur-containing bridged or fused bicyclic structures.

The thiol functionality in this compound is a gateway to a wide array of advanced organosulfur compounds. Oxidation of the thiol can yield the corresponding disulfide, sulfenic acid, sulfinic acid, or sulfonic acid, each with distinct chemical properties and potential applications. Furthermore, the thiol group can readily undergo S-alkylation, S-acylation, and other modifications to introduce diverse functional groups, leading to the synthesis of complex thioethers, thioesters, and other sulfur-containing molecules.

Synthesis of Organosulfur Heterocycles via this compound Precursors

This compound can serve as a valuable precursor for the synthesis of various organosulfur heterocycles. The nucleophilic nature of the thiol group allows it to participate in cyclization reactions with appropriate electrophiles to form rings containing a sulfur atom. For example, reaction with α-haloketones could yield cyclobutyl-substituted thiophenes, while condensation with appropriate reagents could lead to the formation of thiazoles or other sulfur-containing heterocyclic systems. nih.govorganic-chemistry.org A documented example, though not starting from this compound itself, illustrates the synthesis of thiazole (B1198619) derivatives incorporating a cyclobutane moiety, highlighting the feasibility of incorporating this ring system into heterocyclic structures. researchgate.net

Table 1: Representative Strategies for Organosulfur Heterocycle Synthesis

HeterocycleGeneral Synthetic ApproachPotential Role of this compound
Thiophenes Paal-Knorr synthesis, Gewald reaction, Fiesselmann synthesisAs a sulfur source and to introduce the cyclobutylmethyl substituent.
Thiazoles Hantzsch thiazole synthesis, Cook-Heilborn synthesisAs a precursor to a thioamide or by direct reaction with suitable reagents. researchgate.netpharmaguideline.comencyclopedia.pub
Thianes Intramolecular cyclization of ω-haloalkylthiolsDerivatization of this compound to an appropriate precursor.

Preparation of Functionally Diverse Thiol Derivatives

The thiol group of this compound is amenable to a wide range of chemical transformations, enabling the preparation of a diverse array of functionalized derivatives. researchgate.netsigmaaldrich.com

The thiol-ene reaction, a cornerstone of click chemistry, offers an efficient and highly reliable method for the modification of this compound. wikipedia.org This reaction involves the radical-mediated addition of the S-H bond across a carbon-carbon double bond, proceeding with high yield and stereoselectivity under mild conditions. libretexts.org This approach allows for the straightforward attachment of the this compound moiety to a wide variety of alkene-containing molecules, including polymers and biomolecules, to create materials with tailored properties. mdpi.com

Table 2: Overview of Thiol-Ene Click Chemistry

FeatureDescription
Reactants A thiol (e.g., this compound) and an alkene ("ene").
Mechanism Typically a free-radical chain mechanism initiated by light or a radical initiator. pharmaguideline.com
Key Advantages High efficiency, mild reaction conditions, high yields, and tolerance of a wide range of functional groups.
Potential Products Thioethers with the cyclobutylmethyl group attached to the former alkene. masterorganicchemistry.com

Deprotonation of this compound with a suitable base generates the corresponding cyclobutylmethanethiolate anion. This thiolate can act as a soft ligand, readily coordinating to a variety of transition metals to form stable metal complexes. bohrium.com The properties of these complexes, such as their catalytic activity, electronic properties, and stability, can be tuned by the nature of the metal center and the other ligands present. The sterically demanding cyclobutyl group may influence the coordination geometry and reactivity of the resulting metal complexes. nih.gov

Table 3: Formation and Properties of Thiolate Ligands

AspectDescription
Formation Deprotonation of the thiol with a base (e.g., sodium hydride, an amine).
Coordination The thiolate anion acts as a soft Lewis base, readily binding to soft Lewis acidic metal centers.
Potential Metals Iron, copper, nickel, zinc, and other transition metals.
Applications Catalysis, materials science, and as models for metalloenzymes. scilit.com

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific integration of "this compound" into supramolecular assemblies or covalent organic frameworks (COFs).

Therefore, it is not possible to provide the requested article content for the section "6.4. Integration into Supramolecular Assemblies or Covalent Organic Frameworks (COFs)" focusing solely on this compound, as there is no research data to support it.

Future Research Directions and Unexplored Avenues for Cyclobutylmethanethiol Research

Development of Novel Catalytic Systems for Thiol Modifications

Future work could focus on developing selective catalytic systems for the modification of the thiol group in cyclobutylmethanethiol (B1646441). This could include catalysts for controlled oxidation to disulfides or sulfoxides, which are important transformations in organic synthesis. tandfonline.comrsc.orgrsc.orgnih.govnih.gov Research into metal-catalyzed cross-coupling reactions involving the S-H bond could also lead to novel synthetic methodologies.

Integration with Continuous-Flow Chemistry Methodologies for Scalable Synthesis

The synthesis of this compound and its derivatives could be significantly improved by transitioning from batch to continuous-flow processes. mdpi.comacs.orgakjournals.comnih.gov Flow chemistry offers enhanced safety, better control over reaction parameters, and improved scalability, which would be particularly beneficial for reactions involving odorous and potentially hazardous thiols.

Advanced Mechanistic Insights through Combined Computational and Experimental Approaches

A deeper understanding of the reactivity of this compound can be gained through a synergistic approach combining computational modeling and experimental studies. researchgate.netuq.edu.aunih.govnih.govacs.org Density functional theory (DFT) calculations could be used to model reaction pathways, transition states, and the influence of the cyclobutane (B1203170) ring on the thiol's reactivity. These theoretical predictions can then be validated through carefully designed experiments.

Exploration of this compound in Emerging Chemical Transformations

This compound could be a valuable substrate for exploring new chemical transformations. For instance, its participation in photoredox-catalyzed reactions or as a ligand in organometallic chemistry has not been explored. Its unique steric and electronic properties could lead to unexpected and useful reactivity. The application of thiol-ene "click" chemistry is a particularly promising area for creating novel materials and bioconjugates. nih.govcisco.comnih.govrsc.orgrsc.org

Bioinspired Synthetic Approaches to Thiol-Containing Cyclobutane Scaffolds

Nature produces a variety of complex molecules containing cyclobutane rings. baranlab.orgrsc.orgresearchgate.net Future research could focus on bioinspired synthetic strategies to create more complex molecules derived from this compound. This could involve enzymatic catalysis or biomimetic approaches to construct intricate molecular architectures with potential biological activity.

Q & A

Q. What are the key considerations when designing experiments involving cyclobutylmethanethiol?

Experimental design should prioritize compound purity, stability under reaction conditions, and analytical validation. For example, use nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) to confirm structural integrity and monitor degradation. Ensure solvents and reaction temperatures are compatible with the thiol group’s reactivity. Pre-experiment stability tests under varying pH and oxygen levels are critical to avoid confounding results .

Q. How can this compound be characterized spectroscopically?

A multi-technique approach is recommended:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3) and compare with computed chemical shifts for the cyclobutane ring and thiol moiety.
  • FT-IR : Identify S-H stretching (~2550 cm⁻¹) and confirm absence of oxidation (e.g., disulfide formation).
  • X-ray crystallography : If crystalline derivatives are synthesized, analyze bond lengths and angles to validate steric strain in the cyclobutyl group .

Q. What precautions are necessary for handling this compound in laboratory settings?

Due to its volatility and potential toxicity, use inert atmospheres (N2/Ar) during synthesis, store in amber vials at -20°C, and employ scavengers (e.g., BHT) to prevent oxidation. Safety protocols should align with institutional guidelines for thiols, including fume hood use and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, trace metal impurities). Conduct controlled replicates using standardized protocols, and cross-validate results with computational studies (e.g., DFT calculations to model reaction pathways). Systematic comparison with structurally analogous thiols (e.g., cyclopentylmethanethiol) can isolate steric/electronic effects .

Q. What methodological strategies optimize the synthesis of this compound derivatives?

Focus on:

  • Catalyst selection : Evaluate transition-metal catalysts (e.g., Pd/Cu systems) for C-S bond formation while minimizing side reactions.
  • Purification : Use column chromatography with silica gel deactivated with triethylamine to prevent thiol adsorption.
  • Yield improvement : Screen reaction times and temperatures using design-of-experiment (DoE) approaches to balance steric hindrance from the cyclobutane ring .

Q. How should researchers address instability issues in this compound during long-term studies?

Stability assays under accelerated conditions (e.g., elevated temperature, UV exposure) can predict degradation pathways. Stabilizers like EDTA (to chelate metal catalysts) or antioxidants (e.g., ascorbic acid) may prolong shelf life. Real-time monitoring via HPLC or Raman spectroscopy is advised for kinetic analysis .

Data Analysis & Reporting

Q. What are best practices for presenting this compound data in publications?

  • Figures : Avoid overcrowding with chemical structures; prioritize reaction schemes or mechanistic diagrams. Use color-coded graphs for comparative kinetics or spectroscopic trends .
  • Tables : Include detailed characterization data (e.g., NMR shifts, yields) for reproducibility. Highlight outliers and statistical significance (p-values) where applicable .

Q. How can computational modeling complement experimental studies on this compound?

Molecular dynamics (MD) simulations can predict conformational flexibility of the cyclobutane ring, while density functional theory (DFT) calculates thermodynamic parameters for reactions. Validate models against experimental spectroscopic or crystallographic data to ensure accuracy .

Ethical & Collaborative Considerations

Q. What ethical guidelines apply to toxicity studies involving this compound?

Follow institutional review board (IRB) protocols for in vivo studies, including dose optimization to minimize animal suffering. For in vitro assays, disclose cytotoxicity thresholds (e.g., IC50 values) and compare with established toxicants (e.g., ethanethiol) .

Q. How can interdisciplinary collaboration enhance research on this compound?

Partner with computational chemists for mechanistic insights, toxicologists for safety profiling, and material scientists for applications in polymer chemistry. Shared datasets and open-access repositories facilitate transparency and accelerate discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.